2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
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Overview
Description
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound with a unique structure that combines a pyrroloquinoline core with benzyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common method is the post-Ugi modification strategy, which allows for the functionalization of the pyrroloquinoline core in one or two steps . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyrroloquinoline core .
Scientific Research Applications
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one can be compared with other similar compounds, such as:
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Quinoline derivatives: These compounds have a quinoline core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-benzyl-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-13-15-9-5-6-10-16(15)20-17-12-21(19(22)18(13)17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRTVONHHXJBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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